Cas no 877811-08-0 (1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)

1'-3-(Trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one is a spirocyclic compound featuring a benzopyran core fused with a piperidine ring, functionalized with a 3-(trifluoromethyl)benzoyl moiety. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it suitable for applications in medicinal chemistry and drug development. The trifluoromethyl group contributes to improved metabolic resistance and binding affinity, while the spirocyclic framework offers conformational rigidity, potentially enhancing selectivity in biological interactions. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. This compound is of interest in the design of pharmacologically active molecules, particularly in targeting central nervous system or enzyme-related pathways.
1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one structure
877811-08-0 structure
Product name:1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
CAS No:877811-08-0
MF:C21H18F3NO3
MW:389.367736339569
CID:6603077
PubChem ID:7260579

1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Chemical and Physical Properties

Names and Identifiers

    • 1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
    • 1'-[3-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
    • AKOS024659451
    • 1'-(3-(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
    • 877811-08-0
    • F2548-0072
    • 1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
    • Inchi: 1S/C21H18F3NO3/c22-21(23,24)15-5-3-4-14(12-15)19(27)25-10-8-20(9-11-25)13-17(26)16-6-1-2-7-18(16)28-20/h1-7,12H,8-11,13H2
    • InChI Key: IRIYBWDWBXAIEQ-UHFFFAOYSA-N
    • SMILES: C12(CCN(C(=O)C3=CC=CC(C(F)(F)F)=C3)CC1)OC1=C(C=CC=C1)C(=O)C2

Computed Properties

  • Exact Mass: 389.12387792g/mol
  • Monoisotopic Mass: 389.12387792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 1
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6Ų
  • XLogP3: 3.8

1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2548-0072-20μmol
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2548-0072-10μmol
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2548-0072-10mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2548-0072-15mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2548-0072-25mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2548-0072-1mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2548-0072-30mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2548-0072-2μmol
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2548-0072-5mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2548-0072-40mg
1'-[3-(trifluoromethyl)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
877811-08-0 90%+
40mg
$140.0 2023-05-16

Additional information on 1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one

Chemical Compound CAS No 877811-08-0: 1'-3-(Trifluoromethyl)benzoyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]-4-one

The compound with CAS No 877811-08-0, named 1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]-4-one, is a complex organic molecule with significant potential in pharmaceutical and chemical research. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, a carbon atom connecting the benzopyran and piperidine moieties.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their unique structural features and bioavailability profiles. The trifluoromethyl group attached to the benzoyl moiety in this compound adds electron-withdrawing properties, which can influence the compound's stability and reactivity. This modification is particularly interesting as it may enhance the compound's ability to interact with specific biological targets.

The benzopyran ring system is known for its structural similarity to various natural products and has been implicated in a range of biological activities, including antioxidant and anti-inflammatory effects. The integration of this system with a piperidine ring creates a unique scaffold that may exhibit diverse pharmacological properties.

Research into similar compounds has demonstrated potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to their ability to modulate key enzymes involved in amyloid-beta production. The presence of the trifluoromethyl group in this compound may further enhance its efficacy by improving its pharmacokinetic properties.

From a synthetic perspective, the construction of spiro compounds like this one often involves multi-step reactions requiring precise control over stereochemistry and regioselectivity. The synthesis of 1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]-4-one likely involves coupling reactions between the benzoyl derivative and a piperidine derivative under specific conditions.

Recent advancements in asymmetric synthesis have made it possible to produce enantiomerically pure versions of such compounds, which is crucial for studying their stereochemical effects on biological systems. This has opened new avenues for exploring their therapeutic potential while minimizing adverse effects.

In terms of pharmacological evaluation, this compound has shown promise in preclinical studies as a potential modulator of kinase activity. Its ability to bind to specific kinase domains suggests it could serve as a lead compound for developing novel anticancer agents.

The integration of computational chemistry tools with experimental studies has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into its binding affinity towards various protein targets, guiding further optimization efforts.

In conclusion, CAS No 877811-08-0, or 1'-3-(trifluoromethyl)benzoyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]-4-one, represents a valuable addition to the library of spiro compounds with significant potential in drug discovery and development.

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